N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide
Description
N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a cyclopropane carboxamide group
Properties
IUPAC Name |
N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11-6-8-17(2,3)20(11)16(22)13-7-9-18-14(10-13)19-15(21)12-4-5-12/h7,9-12H,4-6,8H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHREDUOTCJNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C2=CC(=NC=C2)NC(=O)C3CC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine ring and the cyclopropane carboxamide group. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, and other transition metals
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as pyrrolizines and pyrrolidine-2-one.
Pyridine derivatives: Compounds with similar pyridine ring structures, such as nicotinamide and pyridoxine.
Cyclopropane carboxamide derivatives: Compounds with similar cyclopropane carboxamide groups, such as cyclopropanecarboxylic acid derivatives.
Uniqueness
N-[4-(2,2,5-trimethylpyrrolidine-1-carbonyl)pyridin-2-yl]cyclopropanecarboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
